![molecular formula C28H28FeNOP B14788003 (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE is a chiral phosphine ligand known for its application in enantioselective synthesis. This compound is characterized by its unique structure, which includes a ferrocene backbone and an oxazoline ring, making it highly valuable in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized through the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a series of coupling reactions, often involving organometallic reagents.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Applications De Recherche Scientifique
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metalloenzymes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of metal-based drugs.
Mécanisme D'action
The mechanism of action of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The oxazoline ring and the diphenylphosphine group play crucial roles in stabilizing these complexes and enhancing their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
- ®-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
- (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
Uniqueness
What sets (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE apart from similar compounds is its high enantioselectivity and stability in catalytic processes. The specific configuration of the oxazoline ring and the ferrocene backbone contributes to its superior performance in asymmetric synthesis .
Propriétés
Formule moléculaire |
C28H28FeNOP |
|---|---|
Poids moléculaire |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H; |
Clé InChI |
FELCHLOAEMNOQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
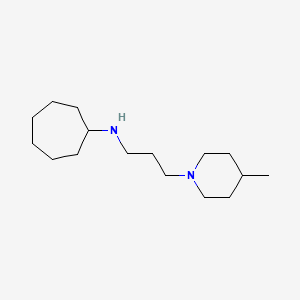
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
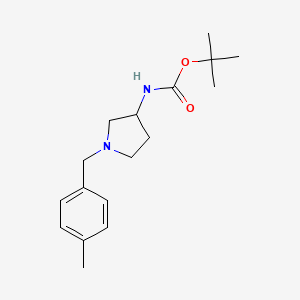
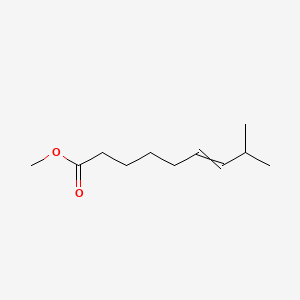
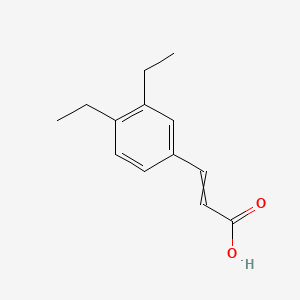
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
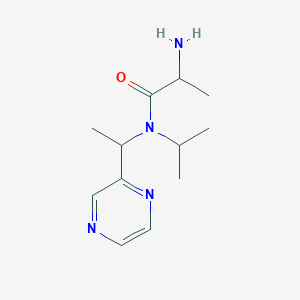
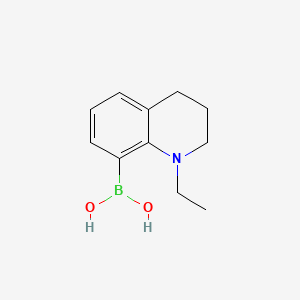
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)

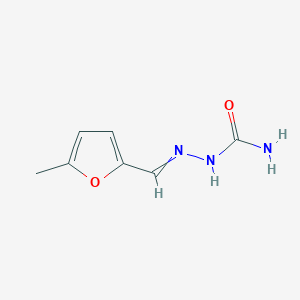
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
